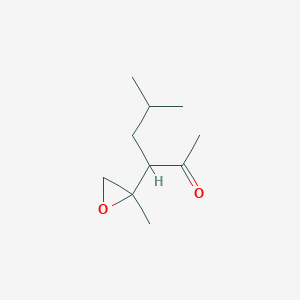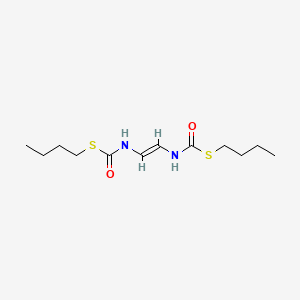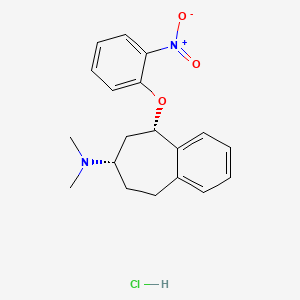
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(2-nitrophenoxy)-, monohydrochloride, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(2-nitrophenoxy)-, monohydrochloride, cis- is a complex organic compound with the molecular formula C19H22N2O3·HCl . This compound is known for its unique structure, which includes a benzocycloheptene ring system and a nitrophenoxy group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(2-nitrophenoxy)-, monohydrochloride, cis- involves multiple stepsThe final step involves the addition of the hydrochloride group to form the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and advanced purification methods to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(2-nitrophenoxy)-, monohydrochloride, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Typical reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(2-nitrophenoxy)-, monohydrochloride, cis- is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In studies involving cell signaling and receptor interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(2-nitrophenoxy)-, monohydrochloride, cis- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Benzocyclohepten-7-amine derivatives: Compounds with similar core structures but different substituents.
Nitrophenoxy compounds: Compounds containing the nitrophenoxy group but with different core structures.
Uniqueness
The uniqueness of 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(2-nitrophenoxy)-, monohydrochloride, cis- lies in its specific combination of the benzocycloheptene ring system and the nitrophenoxy group. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various research applications .
Propriétés
Numéro CAS |
72575-53-2 |
|---|---|
Formule moléculaire |
C19H23ClN2O3 |
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
(5S,7S)-N,N-dimethyl-5-(2-nitrophenoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine;hydrochloride |
InChI |
InChI=1S/C19H22N2O3.ClH/c1-20(2)15-12-11-14-7-3-4-8-16(14)19(13-15)24-18-10-6-5-9-17(18)21(22)23;/h3-10,15,19H,11-13H2,1-2H3;1H/t15-,19-;/m0./s1 |
Clé InChI |
YEUTVZYLZWJNLA-GIDGLZBFSA-N |
SMILES isomérique |
CN(C)[C@H]1CCC2=CC=CC=C2[C@H](C1)OC3=CC=CC=C3[N+](=O)[O-].Cl |
SMILES canonique |
CN(C)C1CCC2=CC=CC=C2C(C1)OC3=CC=CC=C3[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



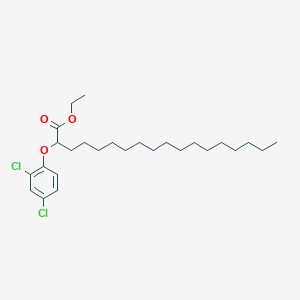
![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)
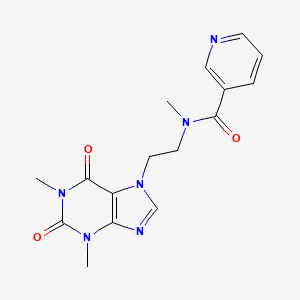
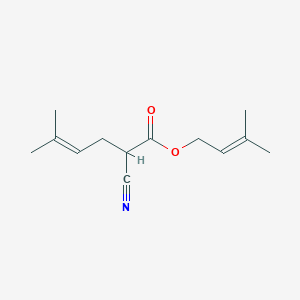
![7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14461935.png)

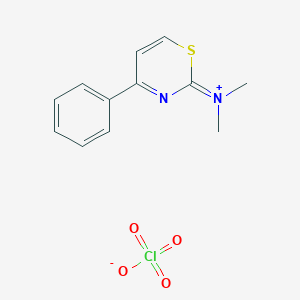
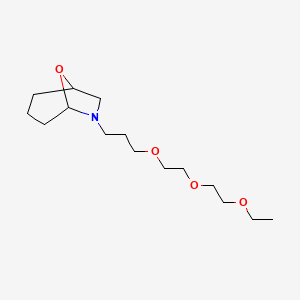
![[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14461949.png)

![{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile](/img/structure/B14461955.png)
